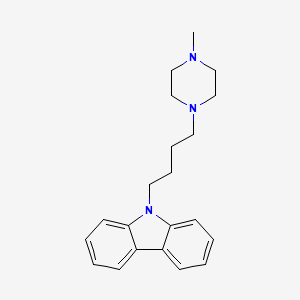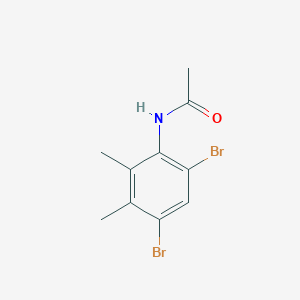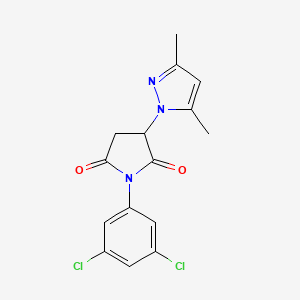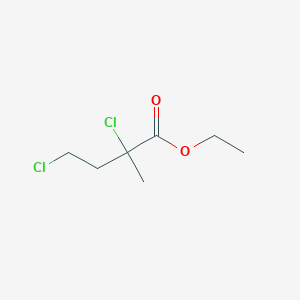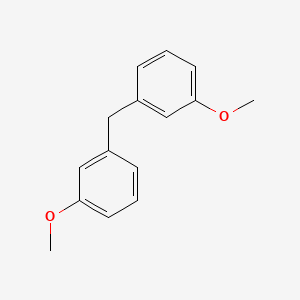![molecular formula C17H32S B14136994 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane CAS No. 89051-19-4](/img/structure/B14136994.png)
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane is an organic compound characterized by its unique spiro structure, which includes a sulfur atom within a six-membered ring. This compound is known for its stability and resistance to oxidation, making it a valuable component in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl chloride and methyl lithium in the presence of a sulfur source, such as sulfur dichloride, to form the spiro compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where tert-butyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, typically performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties, which may have therapeutic applications in preventing oxidative damage in cells.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance under extreme conditions.
作用机制
The mechanism by which 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane exerts its effects involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. The sulfur atom in the spiro structure plays a crucial role in this antioxidant activity by stabilizing the compound and allowing it to interact with reactive oxygen species. The molecular targets include cellular components such as lipids, proteins, and DNA, where the compound helps to mitigate oxidative stress.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, known for its use as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylphenol:
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-trismethylene-triphenol: Used as a stabilizer in plastics and polymers.
Uniqueness
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane is unique due to its spiro structure incorporating a sulfur atom, which imparts exceptional stability and resistance to oxidation. This makes it particularly valuable in applications requiring long-term stability under harsh conditions.
属性
CAS 编号 |
89051-19-4 |
|---|---|
分子式 |
C17H32S |
分子量 |
268.5 g/mol |
IUPAC 名称 |
2,2-ditert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane |
InChI |
InChI=1S/C17H32S/c1-12(2,3)16(13(4,5)6)17(18-16)14(7,8)11-15(17,9)10/h11H2,1-10H3 |
InChI 键 |
KUWSEXQQNSIOHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C12C(S2)(C(C)(C)C)C(C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


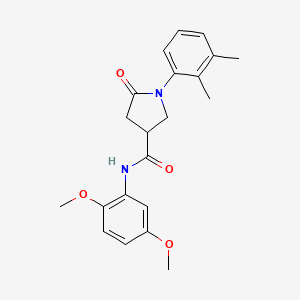
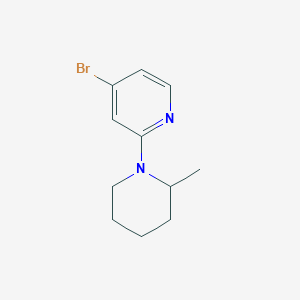

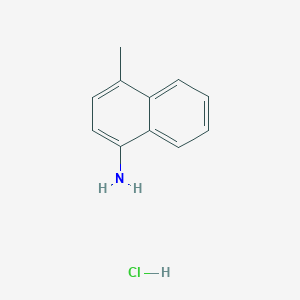
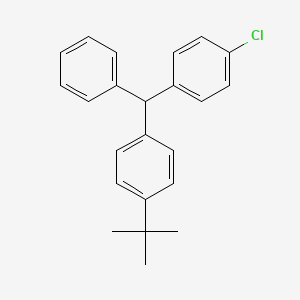
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
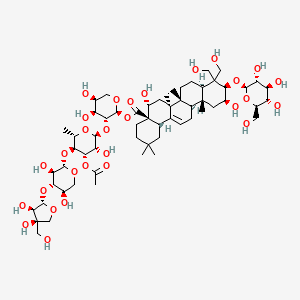

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
